molecular formula C19H23N3O4S B6515849 ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate CAS No. 931316-14-2

ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate

Cat. No.: B6515849
CAS No.: 931316-14-2
M. Wt: 389.5 g/mol
InChI Key: ROJCLWXGWHHYIN-UHFFFAOYSA-N
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Description

Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core substituted at position 1 with a pyridazine ring bearing a 4-methylbenzenesulfonyl (tosyl) group at position 4. The ethyl carboxylate moiety at position 4 of the piperidine ring enhances solubility and modulates electronic properties. This compound is of interest in medicinal chemistry due to its sulfonamide-like structural motifs, which are common in enzyme inhibitors and receptor-targeting agents .

Properties

IUPAC Name

ethyl 1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-3-26-19(23)15-10-12-22(13-11-15)17-8-9-18(21-20-17)27(24,25)16-6-4-14(2)5-7-16/h4-9,15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJCLWXGWHHYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine-Pyridazine Core

The foundational step involves coupling ethyl piperidine-4-carboxylate with a halogenated pyridazine precursor. A common approach employs 3,6-dichloropyridazine as the starting material due to its dual reactivity at positions 3 and 6. In anhydrous dimethylformamide (DMF), ethyl piperidine-4-carboxylate undergoes nucleophilic substitution at position 3 of 3,6-dichloropyridazine in the presence of potassium carbonate (K₂CO₃) at 100°C, yielding ethyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate. This intermediate is critical for subsequent sulfonylation.

Reaction Conditions:

  • Solvent: DMF

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 100°C, 12–18 hours

  • Yield: 70–75%

Tosylation at Position 6

The chloropyridazine intermediate is then subjected to sulfonylation using sodium p-toluenesulfinate (NaOTs) under copper(I)-catalyzed conditions. In DMF at 80°C, CuI (10 mol%) facilitates the displacement of chlorine at position 6, introducing the toluenesulfonyl group. This step is regioselective due to the electron-withdrawing nature of the adjacent pyridazine nitrogen, which activates position 6 for nucleophilic attack.

Optimized Parameters:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Solvent: DMF

  • Temperature: 80°C, 6–8 hours

  • Yield: 65–70%

Transition Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

An alternative route utilizes Suzuki-Miyaura coupling to assemble the pyridazine-piperidine framework. Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, synthesized via borylation of ethyl piperidine-4-carboxylate, reacts with 3-bromo-6-(4-methylbenzenesulfonyl)pyridazine under palladium catalysis. This method offers superior regiocontrol and functional group tolerance.

Key Steps:

  • Borylation: Piperidine carboxylate is converted to its boronate ester using bis(pinacolato)diboron and a Pd(dppf)Cl₂ catalyst.

  • Coupling: The boronate ester couples with bromopyridazine sulfonate in a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 80°C.

Performance Metrics:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: Na₂CO₃ (3 equiv)

  • Yield: 60–65%

Buchwald-Hartwig Amination

For substrates sensitive to nucleophilic substitution, Buchwald-Hartwig amination provides a viable pathway. Ethyl piperidine-4-carboxylate reacts directly with 3-bromo-6-(tosyl)pyridazine in the presence of Pd₂(dba)₃ and Xantphos, forming the C–N bond at position 3. This method avoids pre-functionalization of the piperidine but requires stringent anhydrous conditions.

Advantages:

  • Functional Group Compatibility: Tolerates ester and sulfonyl groups.

  • Yield: 55–60%

Cyclization and Post-Functionalization Strategies

Piperidine Ring Construction via Cyclization

Linear precursors such as N-protected δ-amino esters can undergo cyclization to form the piperidine ring. For example, tert-butyl 4-oxopiperidine-1-carboxylate is reduced with sodium borohydride (NaBH₄) to yield the corresponding alcohol, which is subsequently deprotected and esterified. This approach is modular but adds synthetic steps.

Cyclization Protocol:

  • Reduction: NaBH₄ in methanol, 0°C to room temperature.

  • Deprotection: HCl in dioxane removes the Boc group.

  • Esterification: Ethyl chloroformate in the presence of triethylamine.

Tosylation of Pre-Assembled Intermediates

Post-cyclization tosylation is achieved using toluenesulfonyl chloride (TsCl) under mild conditions. For instance, 6-hydroxypyridazin-3-yl piperidine-4-carboxylate reacts with TsCl in dichloromethane (DCM) at room temperature, facilitated by triethylamine as a base.

Reaction Setup:

  • Base: Et₃N (3 equiv)

  • Solvent: DCM

  • Temperature: 25°C, 2–4 hours

  • Yield: 80–85%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Key Steps Conditions Yield Advantages Limitations
Nucleophilic SubstitutionChloropyridazine coupling + TosylationK₂CO₃/DMF, CuI/DMF70%High regioselectivity, simple reagentsRequires toxic DMF, moderate yields
Suzuki CouplingBoronate synthesis + Pd couplingPd(dppf)Cl₂, Na₂CO₃65%Excellent functional group toleranceCostly catalysts, multi-step borylation
Buchwald-HartwigDirect C–N bond formationPd₂(dba)₃, Xantphos60%Avoids pre-functionalizationSensitive to moisture/oxygen
Cyclization + TosylationPiperidine cyclization + TsCl reactionNaBH₄, TsCl/Et₃N75%Modular, high yielding final stepLengthy synthesis, low atom economy

Industrial-Scale Considerations

Cost-Effectiveness of Reagents

Nucleophilic substitution remains the most cost-effective route for large-scale production due to the low price of K₂CO₃ and CuI. In contrast, palladium-catalyzed methods incur higher costs but offer better reproducibility in regulated environments.

Solvent and Waste Management

DMF, while effective in substitution reactions, poses environmental and health risks. Alternative solvents like acetonitrile or ethyl acetate are being explored for greener synthesis.

Process Optimization

Continuous flow reactors enhance the safety and efficiency of exothermic steps, such as the NaBH₄ reduction and TsCl reactions . Automated systems also mitigate human error during scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols can replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted piperidine compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate has been explored for its therapeutic potential in treating various diseases. Its mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors.

Case Studies:

  • Neuropeptide FF (NPFF) Receptor Antagonism : Research indicates that this compound acts as an antagonist at NPFF receptors, which are involved in pain modulation and opioid pharmacology. Modifications to the carboxamide side chain have shown significant effects on antagonist activity at these receptors .

Chemical Synthesis

The compound serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution.

Reactions Overview:

  • Oxidation : Can yield sulfonic acids using agents like hydrogen peroxide.
  • Reduction : Sodium borohydride can reduce specific functional groups within the compound.
  • Substitution : Nucleophilic substitution reactions can occur at the sulfonyl group using reagents like sodium methoxide.

Material Science

Due to its unique chemical structure, this compound is also investigated for applications in developing new materials. Its properties may be leveraged in creating polymers or other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylate

  • Structure : Replaces the pyridazine-tosyl group with a 4-sulfamoylbenzoyl moiety.
  • Synthesis : Prepared via amide coupling between ethyl piperidine-4-carboxylate and 4-sulfamoylbenzoic acid using EDCI/HOBt in acetonitrile .
  • Molecular formula: C₁₅H₁₉N₂O₅S (vs. C₁₇H₂₁N₃O₄S for the main compound). Applications: Sulfamoyl groups are associated with carbonic anhydrase inhibition, suggesting divergent therapeutic applications compared to the tosyl-pyridazine analog .

Ethyl 1-[(4-Chloro-3-Nitrophenyl)Sulfonyl]-4-Piperidinecarboxylate

  • Structure : Features a 4-chloro-3-nitrophenylsulfonyl group instead of the tosyl-pyridazine unit.
  • Molecular Formula : C₁₄H₁₇ClN₂O₆S (higher oxygen content due to nitro group).
  • Key Differences: The nitro and chloro substituents increase molecular polarity and may reduce solubility in non-polar solvents. The nitro group introduces strong electron-withdrawing effects, altering reactivity in electrophilic substitution or reduction reactions.

Ethyl 1-[6-(1H-Pyrazol-1-yl)Pyridazine-3-Carbonyl]Piperidine-4-carboxylate

  • Structure : Substitutes the tosyl group with a pyrazolyl moiety via a carbonyl linker.
  • Molecular Formula : C₁₆H₁₉N₅O₃ (higher nitrogen content vs. main compound).
  • Absence of sulfonyl groups reduces sulfonamide-like interactions but may improve metabolic stability. Applications: Pyrazole derivatives are prevalent in kinase inhibitors (e.g., anticancer agents), suggesting divergent target profiles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate C₁₇H₂₁N₃O₄S 363.43 g/mol Tosyl-pyridazine Enzyme inhibition (hypothetical)
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate C₁₅H₁₉N₂O₅S 339.39 g/mol Sulfamoylbenzoyl Carbonic anhydrase inhibition
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate C₁₄H₁₇ClN₂O₆S 400.82 g/mol Chloro-nitrobenzenesulfonyl Prodrug potential, antimicrobial activity
Ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate C₁₆H₁₉N₅O₃ 329.35 g/mol Pyrazolyl-pyridazine Kinase inhibition, anticancer research

Implications for Drug Design

  • Electronic Effects : Tosyl and nitro groups enhance electrophilicity, favoring covalent or polar interactions with targets.
  • Solubility : Ethyl carboxylate improves aqueous solubility across analogs, but bulky substituents (e.g., nitro) may counteract this.
  • Target Selectivity : Sulfonamide and pyrazole groups dictate engagement with enzymes (e.g., carbonic anhydrase vs. kinases), guiding therapeutic optimization.

Biological Activity

Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate (CAS Number: 931316-14-2) is a complex organic compound with a unique structure that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and specific biological activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S, with a molecular weight of 389.5 g/mol. Its structure features a piperidine ring, a pyridazine moiety, and a sulfonyl group, which contribute to its diverse chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₄S
Molecular Weight389.5 g/mol
CAS Number931316-14-2

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the piperidine and pyridazine rings, followed by the introduction of the sulfonyl group. Common reagents include various amines, sulfonyl chlorides, and carboxylic acids under controlled temperatures to ensure high yields and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives with similar structural features inhibited Class I PI3-kinase enzymes, which play a crucial role in cancer cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and metastasis .

Calcium Channel Modulation

Another area of interest is the compound's potential as a modulator of calcium channels. Studies on related piperidine derivatives have shown that they can inhibit T-type calcium channels, which are implicated in various cardiovascular conditions. This modulation can lead to therapeutic effects such as lowering blood pressure without causing reflex tachycardia .

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors involved in signaling pathways. For instance, it may act as an inhibitor of PI3K signaling pathways or affect calcium channel activity, leading to various biological effects .

Case Studies

  • Inhibition of Tumor Growth : A case study involving a related compound showed promising results in inhibiting tumor growth in xenograft models. The compound demonstrated significant anti-tumor activity through selective inhibition of PI3K isoforms .
  • Cardiovascular Effects : In spontaneously hypertensive rats, administration of piperidine derivatives resulted in lowered blood pressure without adverse cardiac reflexes, highlighting their potential for treating hypertension .

Q & A

Q. What comparative approaches are used to evaluate this compound against structurally similar analogs in drug discovery pipelines?

  • Methodological Answer : Compare pharmacokinetic (PK) parameters (e.g., logP, plasma protein binding) and pharmacodynamic (PD) endpoints (e.g., IC50 in enzyme assays) against analogs like ethyl 1-(pyridin-4-ylmethyl)-4-piperidinecarboxylate. Molecular dynamics simulations (GROMACS) can further differentiate binding modes and residence times .

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